molecular formula C9H9N3O3 B1661398 HC Yellow no. 14 CAS No. 90349-40-9

HC Yellow no. 14

Cat. No.: B1661398
CAS No.: 90349-40-9
M. Wt: 207.19 g/mol
InChI Key: PWOSOZQHIRPPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HC Yellow no. 14 is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

90349-40-9

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

4-(2-hydroxyethylamino)-3-nitrobenzonitrile

InChI

InChI=1S/C9H9N3O3/c10-6-7-1-2-8(11-3-4-13)9(5-7)12(14)15/h1-2,5,11,13H,3-4H2

InChI Key

PWOSOZQHIRPPHP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCCO

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-nitrobenzonitrile (10.13 g) and ethanolamine (3.52 ml) in a mixture of ethanol (150 ml) and tetrahydrofuran (50 ml) was stirred at room temperature for 2 hours. Ethanolamine (3.35 ml) was added and the mixture was stirred at 50° C. for 1 hour. Then, ethanolamine (3.35 ml) was added, and the mixture was stirred at the same temperature for 1 hour. After completion of the reaction, the solvent was evaporated and the obtained solid was washed with isopropanoyl, collected by filtration, and dried under reduced pressure to give the title compound (7.25 g).
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
3.52 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Monoethanolamine (38 ml; 0.62 mol) was added to a suspension of 4-chloro-3-nitrobenzonitrile (51.6 g; 0.28 mol) in 270 ml water. The reaction mixture was refluxed for one hour at 100°-110° C. (oil bath). After cooling to room temperature, the orange precipitate was filtered, washed with water and air-dried to give 55.8 g 4-(2-hydroxyethylamino)-3-nitrobenzonitrile (m.p.=132°-134° C.). The yield was about 95%, with the overall yield for the reaction sequence, illustrated below, being about 81%. ##STR6##
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One

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